2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound that has generated interest in various fields of research and industry. This compound is known for its unique structure, which includes methoxy groups and a pyridazinyl phenyl moiety. Its molecular weight is 365.389 g/mol.
Mechanism of Action
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
It is likely that the compound’s interaction with its targets influences various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group-tolerant conditions . The general synthetic route includes the reaction of 2,6-dimethoxybenzoic acid with 4-(6-methoxypyridazin-3-yl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Chemical Reactions Analysis
2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds such as:
- 2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- 2-((4-((6-methoxypyridazin-3-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and pyridazinyl phenyl moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-5-4-6-17(26-2)19(16)20(24)21-14-9-7-13(8-10-14)15-11-12-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIONIBQRRKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.